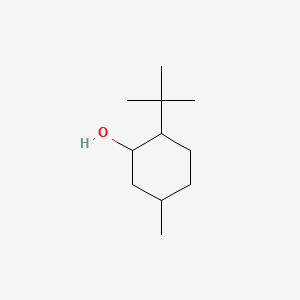
2-Tert-butyl-5-methylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-5-methylcyclohexan-1-ol is an organic compound with the molecular formula C11H22O. It is a type of cyclohexanol, which is a derivative of cyclohexane with a hydroxyl group (-OH) attached to one of its carbon atoms. This compound is characterized by the presence of a tert-butyl group and a methyl group on the cyclohexane ring, making it a substituted cyclohexanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-methylcyclohexan-1-ol typically involves the hydrogenation of the corresponding ketone, 2-tert-butyl-5-methylcyclohexanone. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar hydrogenation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-5-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 2-tert-butyl-5-methylcyclohexanone or 2-tert-butyl-5-methylcyclohexanal.
Reduction: 2-tert-butyl-5-methylcyclohexane.
Substitution: 2-tert-butyl-5-methylcyclohexyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-Tert-butyl-5-methylcyclohexan-1-ol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-5-methylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-butylcyclohexanol: Lacks the methyl group present in 2-tert-butyl-5-methylcyclohexan-1-ol.
2-methylcyclohexanol: Lacks the tert-butyl group.
Cyclohexanol: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of both a tert-butyl group and a methyl group on the cyclohexane ring
Propiedades
Número CAS |
91242-69-2 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
2-tert-butyl-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3 |
Clave InChI |
OLSGPMSPGKZAEI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone](/img/structure/B11969245.png)



![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969267.png)
![7,8-Dimethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11969280.png)
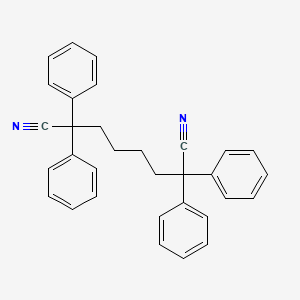
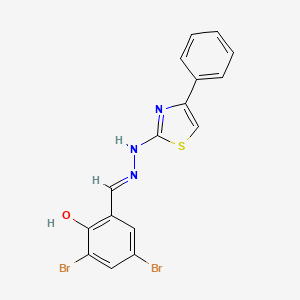
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969294.png)
![methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969302.png)
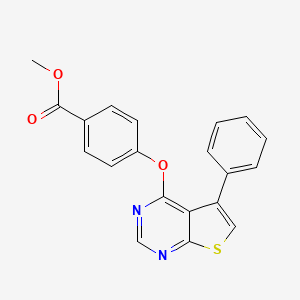
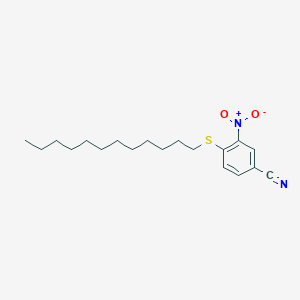
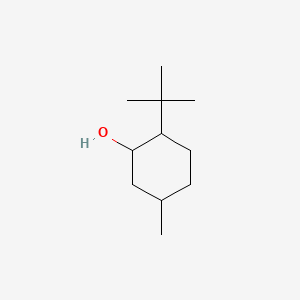
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11969328.png)
